REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:7]([O:8][CH3:9])=[CH:6][S:5][CH:4]=1.[CH2:10]([C:12]([CH2:17][CH3:18])(CO)CO)[CH3:11].C1(C)C(S(O)(=O)=O)=CC=CC=1>C1(C)C=CC=CC=1>[CH2:10]([C:12]1([CH2:17][CH3:18])[CH2:1][O:2][C:3]2=[CH:4][S:5][CH:6]=[C:7]2[O:8][CH2:9]1)[CH3:11]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CSC=C1OC
|
Name
|
|
Quantity
|
36.4 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)(CO)CC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a soxhlet extractor that
|
Type
|
ADDITION
|
Details
|
)-filled
|
Type
|
EXTRACTION
|
Details
|
extraction thimble
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 12 h under argon atmosphere
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the mixture diluted with 250 mL diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 5% ammonium hydroxide (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the extracted with water (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the ether distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving an oil
|
Type
|
CUSTOM
|
Details
|
This oil was further purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(COC=2C(OC1)=CSC2)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |